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Compound of Interest |

1-Ethyl-4-hydroxy-2-oxo-N'-
Compound Name: tridecanoyl-1,2-dihydroquinoline-3-

carbohydrazide

\ J

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline-3-carbohydrazide derivatives are a class of heterocyclic compounds that have
garnered significant attention in medicinal chemistry due to their broad spectrum of biological
activities. These activities include anticancer, antimicrobial, antiviral, and enzyme inhibition
properties. This document provides detailed application notes and protocols for the synthesis,
molecular docking, and biological evaluation of these derivatives, with a focus on their potential
as therapeutic agents. The information is compiled from various scientific studies to offer a
comprehensive guide for researchers in the field.

I. Data Presentation: Quantitative Biological Activity

The following tables summarize the reported biological activities of various quinoline-3-
carbohydrazide derivatives from the literature, providing a comparative overview of their
potency.

Anticancer Activity

Table 1: In Vitro Anticancer Activity of Quinoline-Based Hydrazone Derivatives (IC50 in uM)
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HL-7702
BGC-823 BEL-7402 MCF-7
Compound . A549 (Lung) (Normal
(Gastric) (Hepatoma) (Breast) .
Liver)
3a 25.14 34.32 30.15 28.73 >50
3b 10.11 12.03 7.016 15.42 >50
3c 8.23 9.15 7.05 10.33 >50
3d 18.76 20.18 22.43 25.81 >50
5-FU
9.87 11.21 8.95 12.54 >50
(Control)

Data from studies on quinoline-based dihydrazone derivatives, where compounds 3b and 3c

showed significant activity against the MCF-7 cell line.[1]

Table 2: In Vitro Anticancer Activity of Quinoline Hydrazide Derivatives against Various Cell
Lines (IC50 in uM)

SH-SY5Y Kelly
MDA-MB-231
Compound (Neuroblastom (Neuroblastom MCF-7 (Breast)
(Breast)
a) a)
16 5.7 2.4 Not Tested
17 2.9 1.3 18.8

These novel quinoline hydrazides show promise, particularly for the treatment of

neuroblastoma.[2]

Antimicrobial Activity

Table 3: Minimum Inhibitory Concentration (MIC) of Quinoline-Based Derivatives against

Bacterial Strains (ug/mL)
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Compound S. aureus E. coli P. aeruginosa

12b 39 39 39

Compound 12b, a N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
derivative, exhibited the best antibacterial activity.[3]

Table 4: Minimum Inhibitory Concentration (MIC) of Quinoline-Based Hydroxyimidazolium
Hybrids (nug/mL)

M.
Compound E. coli K. pneumoniae S. aureus tuberculosis
H37Rv
7a >50 50 20 20
b =50 50 2 10
7h >50 =50 20 >50

Hybrid 7b displayed potent anti-staphylococcal and anti-mycobacterial activity.[4]

Il. Experimental Protocols
A. Synthesis of N'-arylidene-4-hydroxy-2-oxo-1,2-
dihydroquinoline-3-carbohydrazide Derivatives

This protocol describes a general method for the synthesis of the title compounds.

Workflow for Synthesis
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Caption: Synthetic route for N'-arylidene derivatives.
Protocol:
o Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate:
o To a solution of isatoic anhydride in dry DMF, add diethyl malonate.

Heat the reaction mixture at 85°C for 5 hours.

o

[¢]

Monitor the reaction completion using Thin Layer Chromatography (TLC).

[¢]

After completion, cool the mixture and pour it into ice-water.

o

Filter the resulting precipitate and wash with water to obtain the product.

¢ Synthesis of 4-Hydroxy-2-oxo0-1,2-dihydroquinoline-3-carbohydrazide:
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[e]

Suspend the ethyl carboxylate derivative from the previous step in ethanol.

o

Add hydrazine hydrate to the suspension.

[¢]

Reflux the mixture for the appropriate time, monitoring by TLC.

[¢]

After completion, cool the reaction mixture and filter the precipitate.

[e]

Wash the solid with cold ethanol to yield the carbohydrazide intermediate.

o Synthesis of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide (Final
Product):

o Dissolve the carbohydrazide intermediate in methanol.

[e]

Add a catalytic amount of glacial acetic acid.

o

Add the desired substituted aldehyde to the mixture.

[¢]

Reflux the reaction mixture for several hours until completion (monitored by TLC).

[¢]

Cool the mixture, filter the precipitated solid, and wash with methanol.

[e]

Recrystallize the product from a suitable solvent to obtain the pure derivative.

B. Molecular Docking Protocol using AutoDock Vina

This protocol outlines a general workflow for performing molecular docking studies of quinoline-
3-carbohydrazide derivatives against a protein target.

Workflow for Molecular Docking
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1. Protein Preparation
(Download from PDB, remove water,
add hydrogens)
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energy minimization)

Y Y
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Y
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visualize interactions)

Click to download full resolution via product page
Caption: General molecular docking workflow.
Protocol:
o Protein Preparation:

o Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
Examples include:

» PTP1B: 1C83, 1T49, 2F71
= Human DNA Topoisomerase I: 1A31, 1K4S, 1T8I
» Enoyl-Acyl Carrier Protein Reductase (InhA): 1BVR, 2IEOQ, 4TRO

o Using molecular modeling software (e.g., UCSF Chimera, PyMOL, Discovery Studio),
remove water molecules, heteroatoms (except cofactors if necessary), and any co-
crystallized ligands.
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o Add polar hydrogens and assign charges (e.g., Kollman charges).

o Save the prepared protein in PDBQT format for AutoDock Vina.

e Ligand Preparation:

o Draw the 2D structure of the quinoline-3-carbohydrazide derivative using a chemical
drawing tool (e.g., ChemDraw, MarvinSketch).

o Convert the 2D structure to a 3D structure and perform energy minimization using a
suitable force field (e.g., MMFF94).

o Save the ligand in a format compatible with AutoDock Tools (e.g., PDB, MOL2).
o Use AutoDock Tools to assign Gasteiger charges and define rotatable bonds.
o Save the prepared ligand in PDBQT format.
o Grid Box Generation:
o Load the prepared protein (PDBQT) into AutoDock Tools.

o Define the binding site by creating a grid box that encompasses the active site residues.
The coordinates of the box can be determined from the literature or by identifying the
binding pocket of a known inhibitor.

e Docking Simulation:

o Create a configuration file (conf.txt) specifying the paths to the protein and ligand PDBQT
files, the grid box coordinates and dimensions, and the output file name.

o Run the AutoDock Vina executable from the command line, providing the configuration file
as input.

e Analysis of Results:

o Vina will generate an output file containing the predicted binding affinities (in kcal/mol) and
the coordinates of the different binding poses.
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o Analyze the binding energies to rank the derivatives.

o Visualize the protein-ligand interactions of the best poses using software like PyMOL or
Discovery Studio to identify key interactions such as hydrogen bonds and hydrophobic
interactions.

C. In Vitro Biological Assays

This protocol is for determining the cytotoxicity of the synthesized compounds against cancer
cell lines.

Workflow for MTT Assay

1. Seed cells in 2. Incubate for >| & A(ﬁ ‘clgzzizunds 4. Incubate for 5.Add MTT 6. Incubate for 7. Add solubilizing 8. Measure absorbance
96-well plate 24 hours s 48-72 hours reagent 4 hours agent (e.g., DMSO) at570 nm

Click to download full resolution via product page
Caption: Workflow for the MTT cell viability assay.
Protocol:

o Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and
incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

o Compound Treatment: Treat the cells with various concentrations of the quinoline-3-
carbohydrazide derivatives and incubate for 48-72 hours. Include a vehicle control (e.g.,
DMSO) and a positive control (a known anticancer drug).

o MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

e Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to
dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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» Data Analysis: Calculate the percentage of cell viability for each concentration and determine
the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the compounds
against bacterial strains.

Protocol:

Preparation of Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland
standard.

» Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter
plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

 Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive
control (bacteria with no compound) and a negative control (broth only).

e Incubation: Incubate the plates at 37°C for 18-24 hours.

o MIC Determination: The MIC is the lowest concentration of the compound that completely
inhibits the visible growth of the bacteria.

lll. Sighaling Pathways and Mechanisms of Action

Molecular docking studies have suggested that quinoline-3-carbohydrazide derivatives can
target several key enzymes involved in various diseases. The following diagrams illustrate the
potential signaling pathways affected.

A. Inhibition of Protein Tyrosine Phosphatase 1B
(PTP1B)

PTP1B is a negative regulator of the insulin and leptin signaling pathways. Its inhibition is a
therapeutic strategy for type 2 diabetes and obesity.

PTP1B Signaling Pathway
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Caption: Inhibition of PTP1B by quinoline derivatives.
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B. Inhibition of Human DNA Topoisomerase |

Human DNA Topoisomerase | is a crucial enzyme in DNA replication and transcription. Its
inhibition leads to DNA damage and apoptosis, making it a target for anticancer drugs.

Topoisomerase | Mechanism of Action

Supercoiled DNA

Quinoline-3-carbohydrazide
Derivatives

DNA Topoisomerase |

Creates single-
strand break
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Cleavage Complex
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Relaxed DNA
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Caption: Stabilization of Topol-DNA complex by quinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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